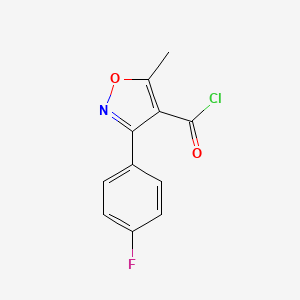

3-(4-Fluorphenyl)-5-methyl-4-isoxazolcarbonylchlorid

Übersicht

Beschreibung

3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the 4-fluorophenyl and 5-methyl groups in the structure of this compound makes it particularly interesting for various chemical and biological applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anti-inflammatory and Analgesic Properties

The compound is structurally related to Leflunomide, a drug used to treat rheumatoid arthritis. Research indicates that derivatives of isoxazole compounds exhibit anti-inflammatory and analgesic effects. For instance, the synthesis of 5-methylisoxazole-4-carboxylic acid derivatives has shown promising results in reducing inflammation and pain in preclinical models .

1.2 Anticancer Activity

Isoxazole derivatives have been investigated for their potential anticancer properties. A study demonstrated that certain isoxazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The fluorinated variant, 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride, may enhance these effects due to the electron-withdrawing nature of the fluorine atom, which can increase the compound's reactivity towards biological targets.

Synthetic Organic Chemistry Applications

2.1 Building Block for Synthesis

3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride serves as a versatile building block in organic synthesis. It can be used to synthesize various functionalized isoxazoles and other heterocycles through nucleophilic substitution reactions. The chlorocarbonyl group allows for further derivatization, making it an essential intermediate in the development of new pharmaceuticals .

2.2 Metal-Free Synthetic Routes

Recent advancements highlight the use of metal-free synthetic routes for constructing isoxazoles, promoting greener chemistry practices. The compound can be utilized in these methods to produce other valuable isoxazole derivatives without the need for toxic metals or harsh conditions .

Table 1: Summary of Research Findings on 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride

Safety and Regulatory Information

While exploring the applications of 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride, it is crucial to consider its safety profile:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride typically involves the reaction of 4-fluorobenzoyl chloride with 5-methylisoxazole in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Amides, Esters, and Thioesters: Formed from substitution reactions.

Carboxylic Acids and Alcohols: Formed from oxidation and reduction reactions.

Biaryl Compounds: Formed from coupling reactions.

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride

- 3-(4-Bromophenyl)-5-methyl-4-isoxazolecarbonyl chloride

- 3-(4-Methylphenyl)-5-methyl-4-isoxazolecarbonyl chloride

Uniqueness

3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.

Biologische Aktivität

3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride is a compound that belongs to the isoxazole family, characterized by its unique structural features, including a fluorophenyl group and a carbonyl chloride moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride is . The presence of the fluorine atom at the para position of the phenyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride can be attributed to its ability to interact with molecular targets such as enzymes and receptors. The carbonyl chloride functional group is reactive and can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzymatic activity.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Studies :

- A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assays :

-

Enzyme Inhibition :

- Research demonstrated that 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride inhibited the activity of specific kinases involved in cancer signaling pathways, which could contribute to its anticancer properties .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar isoxazole derivatives:

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride | Structure | Effective (50 µg/mL) | 10-25 µM |

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | Structure | Moderate (100 µg/mL) | >50 µM |

| 5-Methylisoxazole-4-carbonyl chloride | Structure | Ineffective | >100 µM |

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO2/c1-6-9(11(12)15)10(14-16-6)7-2-4-8(13)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMOQEHQPOIZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381700 | |

| Record name | 3-(4-Fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465514-05-0 | |

| Record name | 3-(4-Fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.